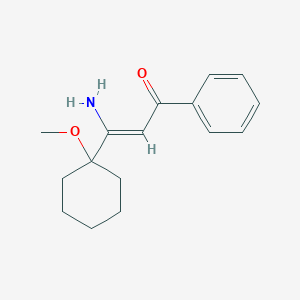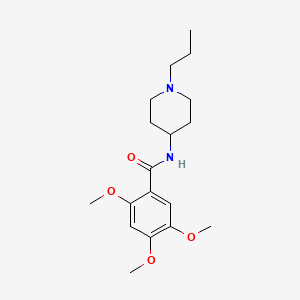![molecular formula C18H13ClF3N3O2 B4724779 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
描述
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C18H13ClF3N3O2 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is 395.0648388 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Herbicide Development
The trifluoromethyl group in this compound has been explored for its herbicidal properties. While some analogues caused crop damage, researchers continue to investigate derivatives with improved selectivity and efficacy . Further studies could lead to the development of environmentally friendly herbicides.
Antibacterial Agents
1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety have shown promise as potential antibacterial agents. These compounds exhibit activity against bacterial strains and could serve as alternative templates for novel antibiotics .
作用机制
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are likely to target specific proteins or enzymes in these pathogens, disrupting their normal functions and leading to their inhibition or death .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting protein-protein interactions, or interfering with cellular processes . The presence of the 2-chlorophenyl and trifluoromethylphenyl groups may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Biochemical Pathways
Given its anti-infective properties, it is likely that it interferes with essential biochemical pathways in the pathogens, such as dna replication, protein synthesis, or cell wall synthesis . This interference could lead to the inhibition of pathogen growth and proliferation .
Pharmacokinetics
These groups could potentially enhance the compound’s stability, solubility, and permeability, thereby affecting its absorption and distribution . The compound’s metabolism and excretion would also be influenced by these groups, as well as by the specific enzymes present in the body .
Result of Action
The result of this compound’s action is likely the inhibition or death of the targeted pathogens, leading to the alleviation of the infection . The compound’s potency and efficacy would depend on its interaction with its targets and its influence on the biochemical pathways within the pathogens .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For instance, extreme pH or temperature conditions could affect the compound’s stability and its interaction with its targets . Additionally, the presence of other substances could potentially interfere with the compound’s action, either by competing for the same targets or by altering the biochemical pathways within the pathogens .
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c19-13-7-3-1-5-11(13)17-24-16(27-25-17)10-9-15(26)23-14-8-4-2-6-12(14)18(20,21)22/h1-8H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAIZYKMSARGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3-{[(3,5-dichlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4724700.png)
![2,4-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4724720.png)
![4-isopropyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4724727.png)
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)
![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)
![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4724799.png)
